molecular formula C10H8N4OS2 B1518267 4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine CAS No. 1155056-02-2

4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine

Cat. No.: B1518267
CAS No.: 1155056-02-2
M. Wt: 264.3 g/mol
InChI Key: ZPXTVKJBBZPYEN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS2/c11-10-12-7(5-17-10)3-8-13-9(14-15-8)6-1-2-16-4-6/h1-2,4-5H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXTVKJBBZPYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)CC3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole derivatives are generally known for their diverse pharmacokinetic properties. These properties can significantly impact the bioavailability of the compound, influencing its absorption into the bloodstream, distribution throughout the body, metabolism into active or inactive forms, and eventual excretion from the body.

Action Environment

It is known that environmental factors such as temperature, ph, and the presence of other substances can influence the action of many compounds. These factors could potentially affect the compound’s stability, its interaction with its targets, and its overall efficacy.

Biological Activity

4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine is a compound of significant interest due to its potential biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C10H8N4OS2C_{10}H_8N_4OS_2 with a molecular weight of 264.33 g/mol. The compound features a thiazole ring and an oxadiazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC10H8N4OS2C_{10}H_8N_4OS_2
Molecular Weight264.33 g/mol
CAS Number1155056-02-2
LogPNot specified
Polar Surface AreaNot specified

Antimicrobial Properties

Research indicates that compounds containing the thiazole and oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown significant antibacterial and antifungal activities against various strains of bacteria and fungi. The presence of the thiophene group in the structure may enhance these effects due to its electron-donating properties.

Case Study:
A study highlighted that derivatives with thiophene substituents demonstrated improved antimicrobial efficacy compared to standard drugs. Specifically, compounds with halogen substitutions on the phenyl ring exhibited increased activity against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

Compounds similar to this compound have been evaluated for anticancer properties. Research has shown that oxadiazole derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Research Findings:
A review on oxadiazole derivatives reported that certain compounds exhibited cytotoxic effects on cancer cells with IC50 values in the micromolar range. These findings suggest potential for development into chemotherapeutic agents .

Anti-inflammatory Activity

The thiazole and oxadiazole moieties are also linked to anti-inflammatory effects. Compounds containing these structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and thiazole moieties exhibit antimicrobial properties. Studies have shown that derivatives of 4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine demonstrate activity against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry reported that similar thiazole derivatives were effective against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics .

Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Research has indicated that oxadiazoles can inhibit cancer cell proliferation. A specific study highlighted the efficacy of thiazole derivatives in inducing apoptosis in cancer cells, which could be extrapolated to include this compound . The compound's ability to interact with DNA and disrupt cellular processes presents a promising avenue for cancer treatment.

Material Science

Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. This compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance charge transport efficiency and stability .

Agricultural Chemistry

Pesticidal Activity
Compounds similar to this compound have been studied for their pesticidal properties. Research has demonstrated that oxadiazole derivatives can act as effective fungicides and insecticides. A case study involving the application of such compounds in crop protection revealed significant reductions in pest populations and improved crop yields .

Summary Table of Applications

Field Application Findings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against resistant bacterial strains .
Anticancer PropertiesInduces apoptosis in cancer cells .
Material ScienceOrganic ElectronicsEnhances charge transport in OLEDs and OPVs .
Agricultural ChemistryPesticidal ActivityEffective fungicides/insecticides; improves crop yields .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₀H₈N₄OS₂
  • SMILES: C1=CSC=C1C2=NOC(=N2)CC3=CSC(=N3)N
  • Key Features : The compound consists of a 1,3-thiazol-2-amine core linked via a methyl group to a 1,2,4-oxadiazole ring substituted at position 3 with a thiophen-3-yl group. This structural motif combines electron-rich heterocycles, which are often associated with diverse biological activities.

Structural Analogs with Thiazole-Oxadiazole Cores

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents/Modifications Biological Activity/Notes Reference
Target Compound : 4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine C₁₀H₈N₄OS₂ Thiophen-3-yl on oxadiazole; thiazol-2-amine core No direct activity data; structural focus
4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine C₁₃H₁₂N₄OS 3-Methylphenyl on oxadiazole; methyl on thiazole Unknown activity; enhanced lipophilicity
MortaparibMild C₁₉H₁₈N₆O₂S₂ Thiophen-2-yl triazole-thiazole hybrid Co-inhibitor of Mortalin/PARP1 (anticancer)
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine C₁₀H₈ClFN₂S Chloro-fluorobenzyl on thiazole Potential CNS activity (structural analogy)
5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine C₁₂H₁₄N₄O Trifluoromethoxybenzyl on thiazole High electronegativity; possible enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine

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